molecular formula C21H28N6O2 B11131366 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11131366
M. Wt: 396.5 g/mol
InChI Key: VEJKNVHUQDRQAO-UHFFFAOYSA-N
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Description

melatonin , is a fascinating indole derivative. Its chemical formula is C21H21N3O2 . Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various physiological processes.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Melatonin can be synthesized via a multistep process. One common route involves the condensation of with (N-acetylserotonin) to form melatonin.

    Biological Synthesis: In vivo, melatonin is produced by the pineal gland from serotonin through a series of enzymatic reactions.

Industrial Production:: Industrial-scale production methods typically involve chemical synthesis, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Melatonin undergoes various reactions:

    Oxidation: Melatonin can be oxidized to form .

    Reduction: Reduction of melatonin yields .

    Substitution: Melatonin can undergo N-alkylation reactions. Common reagents include , , and .

Major products:

    N1-acetyl-N2-formyl-5-methoxykynuramine: An important metabolite.

    5-methoxytryptamine: A precursor for other indole compounds.

Scientific Research Applications

Melatonin’s versatility extends across disciplines:

    Neuroscience: It influences sleep patterns, mood, and cognitive function.

    Medicine: Melatonin supplements are used for sleep disorders, jet lag, and insomnia.

    Antioxidant Properties: Melatonin scavenges free radicals.

    Cancer Research: It may have anticancer effects.

    Immune System Modulation: Melatonin affects immune responses.

Mechanism of Action

Melatonin acts primarily through MT1 and MT2 receptors. It regulates circadian rhythms by inhibiting the release of gonadotropin-releasing hormone (GnRH) and modulating other pathways.

Comparison with Similar Compounds

Melatonin stands out due to its unique combination of indole and acetamide moieties. Similar compounds include 5-methoxytryptamine , serotonin , and N-acetylserotonin .

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H28N6O2/c1-29-17-5-6-19-18(11-17)16(13-23-19)7-10-22-20(28)12-21(8-3-2-4-9-21)14-27-15-24-25-26-27/h5-6,11,13,15,23H,2-4,7-10,12,14H2,1H3,(H,22,28)

InChI Key

VEJKNVHUQDRQAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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